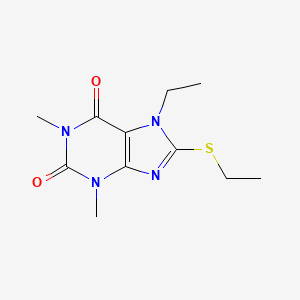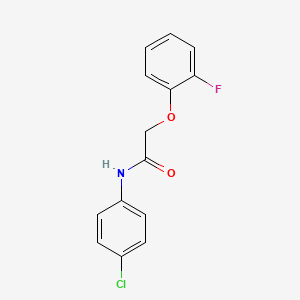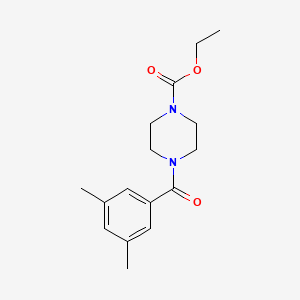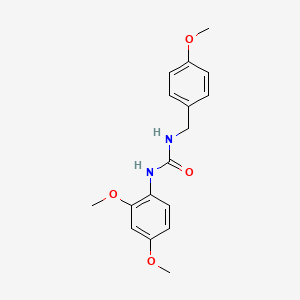
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit various biological activities.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea is not fully understood, but it has been suggested that the compound acts by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress. N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been shown to induce cell cycle arrest and apoptosis, which are processes that lead to the death of cancer cells. In inflammation studies, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to reduce the production of nitric oxide, prostaglandin E2, and cytokines such as IL-1β and TNF-α. In neurodegenerative disease research, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to reduce oxidative stress and neuroinflammation, which are processes that contribute to the progression of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has several advantages as a research tool, including its ability to inhibit the activity of various enzymes and modulate signaling pathways involved in cell growth, inflammation, and oxidative stress. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea, including the development of more potent analogs with improved solubility and selectivity for specific targets. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea and to identify its molecular targets. Future research may also focus on the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea in other fields of medicine, such as cardiovascular disease and metabolic disorders.
合成方法
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxyaniline with 4-methoxybenzyl isocyanate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Inflammation studies have shown that N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. In neurodegenerative disease research, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to exhibit neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia, which are immune cells that play a role in neuroinflammation.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-13-6-4-12(5-7-13)11-18-17(20)19-15-9-8-14(22-2)10-16(15)23-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXHTNWLHYYRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[3-(diethylamino)propyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5832248.png)
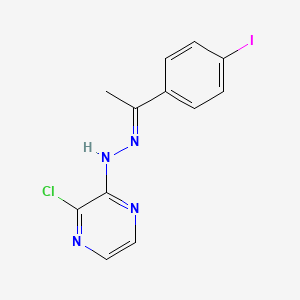
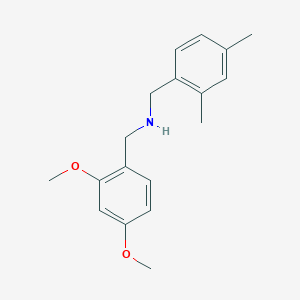
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5832277.png)

![7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5832302.png)
![ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)
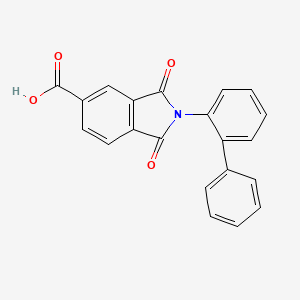
![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
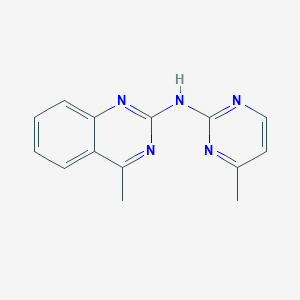
![3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5832350.png)
